BenchChemオンラインストアへようこそ!

Pipendoxifene

ERα binding SERM IC50

Pipendoxifene (ERA-923) is the essential tool compound for dissecting tamoxifen resistance. Unlike first-generation SERMs, it retains full efficacy against tamoxifen-resistant breast cancer variants (>1000-fold 4-OH tamoxifen resistance) and lacks uterotropic stimulation, ensuring clean in vivo endpoints. As a 2-phenylindole SERM, it benchmarks binding affinity and tissue selectivity in SAR studies. Procure high-purity pipendoxifene to advance antiestrogen resistance research and combination therapy models.

Molecular Formula C29H32N2O3
Molecular Weight 456.6 g/mol
CAS No. 198480-55-6
Cat. No. B1678397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePipendoxifene
CAS198480-55-6
Synonyms2-(4-hydroxyphenyl)-3-methyl-1-(4-(2-piperidin-1-yl-ethoxy)-benzyl)-1H-indol-5-ol
2-(4-hydroxyphenyl)-3-methyl-1-(4-(2-piperidin-1-yl-ethoxy)-benzyl)-1H-indol-5-ol hydrochloride
ERA-923
ERA923
Molecular FormulaC29H32N2O3
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O
InChIInChI=1S/C29H32N2O3/c1-21-27-19-25(33)11-14-28(27)31(29(21)23-7-9-24(32)10-8-23)20-22-5-12-26(13-6-22)34-18-17-30-15-3-2-4-16-30/h5-14,19,32-33H,2-4,15-18,20H2,1H3
InChIKeyJICOGKJOQXTAIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pipendoxifene (CAS 198480-55-6) Procurement Guide: SERM Candidate with Tamoxifen-Resistant Activity


Pipendoxifene (developmental code ERA-923) is a nonsteroidal 2-phenylindole selective estrogen receptor modulator (SERM) [1]. It was developed by Ligand Pharmaceuticals and Wyeth-Ayerst as a backup compound to bazedoxifene, advancing to Phase II clinical trials for refractory metastatic breast cancer before development was discontinued in 2005 [2]. The compound exhibits potent ERα antagonism (IC₅₀ = 14 nM) and inhibits estrogen-stimulated MCF-7 cell growth at sub-nanomolar concentrations (IC₅₀ = 0.2 nM) . Its procurement value lies in its unique preclinical profile: retained activity against tamoxifen-resistant cells and absence of uterotropic stimulation, distinguishing it from earlier SERMs.

Why Pipendoxifene Cannot Be Substituted by Generic Tamoxifen or Raloxifene in Tamoxifen-Resistant Breast Cancer Models


Although pipendoxifene belongs to the SERM class alongside tamoxifen and raloxifene, critical pharmacological differences preclude simple interchange. In vitro, MCF-7 breast cancer variants with inherent tamoxifen resistance (10-fold reduced sensitivity) or profound 4-OH tamoxifen resistance (>1000-fold reduced sensitivity) retain complete sensitivity to pipendoxifene [1]. Furthermore, raloxifene is inactive in the MCF-7 xenograft model, whereas pipendoxifene demonstrates significant tumor growth inhibition [2]. Most importantly, unlike tamoxifen, droloxifene, or raloxifene, pipendoxifene is devoid of uterotropic activity in immature rats and ovariectomized mice, and does not stimulate EnCa-101 endometrial tumor growth [3]. These differences in resistance profile and tissue selectivity underscore that pipendoxifene is not a functional equivalent to first-generation SERMs.

Pipendoxifene Quantitative Evidence Guide: Differentiating Potency, Resistance Profile, and Uterine Safety


ERα Binding Affinity: Pipendoxifene Exhibits High Potency Comparable to Reference Antiestrogens

Pipendoxifene inhibits [³H]-17β-estradiol binding to ERα with an IC₅₀ of 14 nM [1]. This value is derived from a competition radioligand binding assay and demonstrates high affinity for the receptor. While direct comparator IC₅₀ values for tamoxifen or raloxifene are not provided in the same assay, the 14 nM value positions pipendoxifene within the range of clinically relevant SERMs. BindingDB reports an alternative IC₅₀ of 60 nM under different assay conditions [2], highlighting assay-dependent variability.

ERα binding SERM IC50

Anti-Proliferative Activity in MCF-7 Cells: Sub-Nanomolar Potency Against Estrogen-Stimulated Growth

In ERα-positive MCF-7 human breast carcinoma cells, pipendoxifene inhibits 17β-estradiol-stimulated growth with an IC₅₀ of 0.2 nM [1]. This sub-nanomolar potency is indicative of high cellular efficacy. While direct comparator data for tamoxifen or raloxifene in the same assay are not reported, the 0.2 nM value is approximately 70-fold lower than the ERα binding IC₅₀, suggesting efficient downstream signaling blockade.

MCF-7 anti-proliferative IC50

Activity in Tamoxifen-Resistant MCF-7 Variants: Retained Full Sensitivity Where Tamoxifen and 4-OH Tamoxifen Fail

Pipendoxifene demonstrates a critical differentiation: complete retention of sensitivity in MCF-7 breast cancer variants that exhibit inherent resistance to tamoxifen (10-fold reduced sensitivity) or profound resistance to 4-OH tamoxifen (>1000-fold reduced sensitivity) [1]. This indicates that the mechanisms conferring tamoxifen resistance do not cross-react with pipendoxifene. Partial sensitivity is also maintained in variants with acquired profound tamoxifen resistance [1]. In contrast, raloxifene is inactive in the MCF-7 xenograft model [2].

tamoxifen resistance MCF-7 variant 4-OH tamoxifen

Uterine Safety Profile: Absence of Uterotropic Effects Unlike Tamoxifen, Droloxifene, or Raloxifene

Unlike tamoxifen, droloxifene, or raloxifene, pipendoxifene does not exhibit uterotropic activity in immature rats or ovariectomized mice [1]. Consistent with this, tamoxifen stimulates EnCa-101 human endometrial adenocarcinoma growth in vivo, whereas pipendoxifene does not [2]. This tissue-selective profile is a key differentiator that may translate to reduced endometrial hyperplasia risk.

uterotropic endometrial safety EnCa-101

Structural Class Differentiation: 2-Phenylindole Scaffold Distinct from Triphenylethylene and Benzothiophene SERMs

Pipendoxifene belongs to the 2-phenylindole class of SERMs, structurally related to zindoxifene and the marketed drug bazedoxifene [1]. This scaffold is distinct from triphenylethylene SERMs (tamoxifen, toremifene, droloxifene) and benzothiophene SERMs (raloxifene, arzoxifene) [2]. The 2-phenylindole core confers a unique conformational profile upon ER binding, which may underlie the differential resistance and tissue selectivity profiles.

2-phenylindole chemical scaffold SERM classification

Optimal Application Scenarios for Pipendoxifene in Breast Cancer and SERM Pharmacology Research


Investigating Tamoxifen-Resistant Breast Cancer Mechanisms

Pipendoxifene is uniquely suited for studies of tamoxifen resistance. Its retained activity in MCF-7 variants with >1000-fold 4-OH tamoxifen resistance [1] makes it an essential positive control and tool compound for dissecting resistance pathways. Researchers can use pipendoxifene to determine whether observed resistance is tamoxifen-specific or reflects broader antiestrogen cross-resistance.

Studying Tissue-Selective SERM Activity Without Uterine Confounds

The absence of uterotropic effects distinguishes pipendoxifene from tamoxifen, droloxifene, and raloxifene [1]. This makes it a valuable tool for in vivo studies where uterine stimulation would confound endpoints, such as endometrial safety assessments or studies in ovariectomized rodent models. Pipendoxifene provides antiestrogenic activity in breast tissue without the uterine agonist effects of first-generation SERMs.

2-Phenylindole SERM Scaffold SAR and Medicinal Chemistry

As a 2-phenylindole SERM, pipendoxifene serves as a key reference compound for structure-activity relationship (SAR) studies of this scaffold class, alongside bazedoxifene and zindoxifene [1]. Medicinal chemists exploring novel SERMs can use pipendoxifene as a comparator to benchmark binding affinity, functional antagonism, and tissue selectivity of new 2-phenylindole derivatives.

Combination Therapy Models with mTOR Inhibitors

Preclinical studies have demonstrated that pipendoxifene synergizes with the mTOR inhibitor temsirolimus to completely inhibit breast carcinoma growth in vivo, whereas individual agents were only partially effective [2]. This supports its use in combination therapy research models exploring dual targeting of ER and PI3K/AKT/mTOR pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pipendoxifene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.